(R)-3-Hydroxytetradecanoic acid (R)-3-Hydroxytetradecanoic acid (R)-3-hydroxytetradecanoic acid is a 3-hydroxytetradecanoic acid that has R configuration at position 3. It plays an intermediate role in fatty acid biosynthesis. It is a 3-hydroxytetradecanoic acid and a (3R)-3-hydroxy fatty acid. It is functionally related to a tetradecanoic acid. It is a conjugate acid of a (R)-3-hydroxytetradecanoate. It is an enantiomer of a (S)-3-hydroxytetradecanoic acid.
Brand Name: Vulcanchem
CAS No.: 28715-21-1
VCID: VC20761303
InChI: InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1
SMILES: CCCCCCCCCCCC(CC(=O)O)O
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol

(R)-3-Hydroxytetradecanoic acid

CAS No.: 28715-21-1

Cat. No.: VC20761303

Molecular Formula: C14H28O3

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Hydroxytetradecanoic acid - 28715-21-1

Specification

CAS No. 28715-21-1
Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
IUPAC Name (3R)-3-hydroxytetradecanoic acid
Standard InChI InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1
Standard InChI Key ATRNZOYKSNPPBF-CYBMUJFWSA-N
Isomeric SMILES CCCCCCCCCCC[C@H](CC(=O)O)O
SMILES CCCCCCCCCCCC(CC(=O)O)O
Canonical SMILES CCCCCCCCCCCC(CC(=O)O)O
Appearance Assay:≥98%A crystalline solid

Introduction

(R)-3-Hydroxytetradecanoic acid is a chiral hydroxy fatty acid with significant biological and industrial relevance. This compound, also known as (R)-3-hydroxymyristic acid (CAS 28715-21-1), features a 14-carbon chain with a hydroxyl group at the third carbon position in the R-configuration. Its molecular formula is C14H28O3\text{C}_{14}\text{H}_{28}\text{O}_3, and it plays critical roles in lipid metabolism, microbial interactions, and inflammatory pathways .

Biosynthesis and Metabolic Pathways

This compound is synthesized via:

  • Reduction of 3-oxo-tetradecanoic acid by 3-oxoacyl-ACP reductase in fatty acid biosynthesis.

  • Bacterial production: Found in Escherichia coli and Lactobacillus plantarum, where it contributes to cell membrane structure .

Key tissues for synthesis:

  • Human liver

  • Adipose tissue

  • Mammary glands (during lactation)

Biological Activities

Inflammatory Modulation

  • Activates TLR4 receptors, triggering NF-κB signaling and cytokine release .

  • Induces NLRP3 inflammasome activation, amplifying immune responses.

Antifungal Activity

OrganismMIC (μg/ml)Source
Aspergillus fumigatus50–100Lactobacillus spp.
Candida albicans10–50Experimental assays

Racemic mixtures of 3-hydroxy fatty acids exhibit broad-spectrum antifungal effects, with potency increasing with chain length .

Industrial and Research Applications

  • Biocontrol agent: Used in food preservation via Lactobacillus fermentations .

  • Biochemical research: Probe for studying fatty acid elongation enzymes.

  • Drug development: Target for anti-inflammatory therapies due to TLR4 interactions .

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